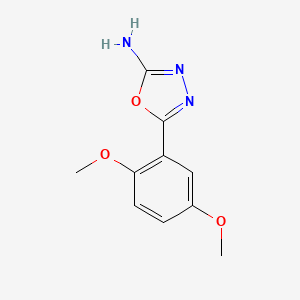

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

Propriétés

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKHNJJFHCPZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 766536-48-5) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a 1,3,4-oxadiazole ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

1. Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound demonstrate effective free radical scavenging abilities. The antioxidant activity can be quantified using assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay.

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | CUPRAC | High |

| Other Oxadiazole Derivatives | DPPH | Moderate |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound has shown promising results in inducing apoptosis in pancreatic cancer cells (PANC-1) and other lines such as HeLa and MCF7.

Mechanisms of Action:

- Apoptosis Induction: Flow cytometry studies reveal that the compound activates apoptotic pathways.

- Targeting Signaling Pathways: It may inhibit key signaling pathways involved in cancer progression.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| PANC-1 | 15.63 | Apoptosis |

| HeLa | 10.38 | Apoptosis |

| MCF7 | 12.0 | Apoptosis |

3. Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented extensively. Compounds related to this compound have exhibited broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

Case Study 1: Antioxidant Evaluation

A study conducted on various oxadiazole derivatives demonstrated that the presence of the dimethoxyphenyl group significantly enhances antioxidant capacity compared to other substituents.

Case Study 2: Anticancer Potential

In vitro studies on PANC-1 cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased markers for apoptosis.

Applications De Recherche Scientifique

Scientific Research Applications

Oxadiazoles, in general, have a wide array of applications in medicinal chemistry, displaying a range of biological activities . Some examples include:

- Antioxidant and Anticancer Agents Oxadiazole compounds are of interest because they possess biological activities ranging from antioxidants to anticancer agents .

- Enzyme Inhibition Oxadiazoles can act as enzyme inhibitors, affecting cholinesterases, tyrosinase, amylase, and glucosidase .

- Tubulin Inhibitors Diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors . They bind to tubulin, which is a protein that is involved in cell division. By inhibiting tubulin, these compounds can prevent cancer cells from dividing and growing .

- Acetyl- and Butyrylcholinesterase Inhibition Certain 5-aryl-1,3,4-oxadiazol-2-amines have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the nervous system function . Some oxadiazoles have exhibited more potent AChE inhibition than rivastigmine, a known drug .

- Monoamine Oxidase B (MAOB) Inhibitors Some oxadiazole derivatives have demonstrated activity in inhibiting MAOB at nanomolar concentrations, suggesting their potential as selective MAOB inhibitors .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

a) 5-Phenyl-1,3,4-Oxadiazol-2-Amine ()

- Structure : Lacks methoxy substituents on the phenyl ring.

- Key Findings :

- The phenyl ring is inclined at 13.42° relative to the planar oxadiazole ring.

- C–O and C–N bond lengths in the oxadiazole core are nearly identical (1.36–1.37 Å for C–O; 1.28–1.29 Å for C–N).

- Forms intermolecular N–H⋯N hydrogen bonds, creating double-stranded chains.

b) N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine ()

- Structure : Features a 3,4,5-trimethoxyphenyl group instead of 2,5-dimethoxy.

- Key Findings :

- All synthesized derivatives comply with Lipinski’s "rule of five," indicating favorable drug-likeness.

- Trimethoxy substitution enhances electron-donating effects, improving interactions with hydrophobic pockets in enzymes.

- Comparison : The 3,4,5-trimethoxy configuration may offer stronger anticancer activity due to increased planarity and electron density, whereas the 2,5-dimethoxy analog’s asymmetric substitution could influence target selectivity .

Heterocycle Variants: Oxadiazole vs. Thiadiazole and Triazole

a) (E)-5-(3,5-Dimethylphenyl)-N-[4-(Methylsulfanyl)benzylidene]-1,3,4-Thiadiazol-2-Amine ()

- Structure : Replaces oxygen in the oxadiazole ring with sulfur (thiadiazole).

- Key Findings :

- Exhibits insecticidal and fungicidal activities due to sulfur’s electronegativity and hydrogen-bonding capacity.

- Intramolecular C–H⋯N bonds stabilize a planar conformation (r.m.s. deviation: 0.149 Å).

- Comparison : Sulfur’s larger atomic size and polarizability may enhance membrane permeability but reduce metabolic stability compared to oxygen-containing oxadiazoles .

b) 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid ()

- Structure : Triazole core with a thioether-linked acetic acid chain.

- Key Findings :

- Predicted low acute toxicity via GUSAR software.

- Ester derivatives show variable physicochemical properties based on substituent position (2,4- vs. 3,4-dimethoxy).

Halogenated and Heteroaromatic Derivatives

a) 5-(3,5-Dichloro-2-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine ()

- Structure : Dichloro and methoxy substituents on the phenyl ring.

- Key Data :

- Molecular formula: C₉H₇Cl₂N₃O₂.

- CAS: 1313712-28-4.

b) 5-(Pyridin-2-yl)-1,3,4-Oxadiazol-2-Amine ()

- Structure : Pyridine ring replaces phenyl.

- Key Findings :

- Compound XIII (N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine) showed moderate anticancer activity against gastric and colon cancer cell lines.

- Pyridine’s basic nitrogen improves aqueous solubility and metal-binding capacity.

- Comparison : Aromatic nitrogen in pyridine may enhance interactions with biological targets like kinases or DNA, differing from the purely hydrophobic phenyl group in the dimethoxy analog .

Méthodes De Préparation

General Synthetic Strategy

The predominant synthetic approach involves the cyclodehydration of 2,5-dimethoxybenzoyl hydrazide to form the oxadiazole ring. This method typically uses dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate ring closure and amine formation at the 2-position of the oxadiazole ring.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Preparation of 2,5-dimethoxybenzoyl hydrazide | Reaction of 2,5-dimethoxybenzoic acid with hydrazine hydrate |

| 2 | Cyclodehydration to form oxadiazole ring | Treatment with POCl3 or SOCl2 under reflux |

| 3 | Work-up and purification | Neutralization, extraction, recrystallization or chromatography |

This approach is well-established and yields the target compound with good purity suitable for further biological or chemical studies.

Detailed Preparation Method from Patent CN113307780B

A recent Chinese patent (CN113307780B) describes an improved and efficient method for synthesizing 2-amino-1,3,4-oxadiazole derivatives, which includes 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. The key features of this method are:

- Starting Materials: The hydrazide precursor derived from the corresponding benzoic acid derivative (e.g., 2,5-dimethoxybenzoyl hydrazide).

- Cyclization Agent: Use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) are employed to enhance solubility and reaction efficiency.

- Reaction Conditions: Heating under reflux, typically for several hours, to ensure complete ring closure.

- Post-Reaction Processing: Neutralization of acidic byproducts, extraction with organic solvents (e.g., dichloromethane, ethyl acetate), and purification by column chromatography or recrystallization.

The patent emphasizes the use of controlled reaction times and temperatures to optimize yield and purity. It also notes that the presence of electron-donating groups such as methoxy substituents on the phenyl ring can influence the reaction kinetics and product stability.

Comparative Analysis of Dehydrating Agents

| Dehydrating Agent | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl3) | Strong dehydrating ability, efficient cyclization | Highly corrosive, requires careful handling | 70-85% | Most commonly used in literature and industry |

| Thionyl Chloride (SOCl2) | Effective, easier to remove by evaporation | Generates toxic gases (SO2, HCl) | 65-80% | Alternative to POCl3, sometimes preferred for scale-up |

| Other Agents (e.g., Polyphosphoric Acid) | Milder conditions | Lower yields, longer reaction times | 40-60% | Less common for this compound |

Both POCl3 and SOCl2 are effective for the cyclodehydration step, with POCl3 being slightly more favored for higher yields and cleaner reactions.

Research Findings on Reaction Optimization

- Solvent Effects: Polar aprotic solvents like DMSO improve solubility of hydrazide intermediates, resulting in more homogeneous reactions and better yields.

- Temperature Control: Reflux temperatures around 80-110°C are optimal; excessive heating can lead to decomposition.

- Reaction Time: Typically 4-8 hours to ensure complete cyclization; monitoring by thin-layer chromatography (TLC) or NMR is recommended.

- Purification: Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures provides high-purity product.

These parameters have been optimized in various studies to enhance the efficiency and reproducibility of the synthesis.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dimethoxybenzoyl hydrazide |

| Cyclization Reagents | Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) |

| Solvent | Dimethyl sulfoxide (DMSO), sometimes dichloromethane or ethanol for work-up |

| Reaction Temperature | Reflux (80-110°C) |

| Reaction Time | 4-8 hours |

| Purification Method | Column chromatography or recrystallization |

| Typical Yield | 65-85% |

| Product Purity | >95% (confirmed by NMR and HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.